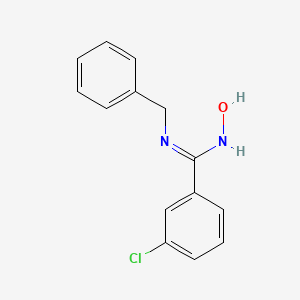![molecular formula C22H18F3N5O2 B2493453 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 921911-22-0](/img/structure/B2493453.png)
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals characterized by the pyrazolo[3,4-d]pyrimidine scaffold, known for its relevance in medicinal chemistry due to the versatile biological activities these structures exhibit. This background sets the stage for exploring its synthesis, molecular structure, and properties.
Synthesis Analysis
Synthesis of related pyrazolo[3,4-d]pyrimidine derivatives often involves multi-step chemical reactions, starting from basic building blocks like benzoic acid derivatives and proceeding through a series of transformations including cyclization, condensation, and functional group modifications. For example, the synthesis of similar compounds has been achieved through palladium-catalyzed C–C coupling reactions and subsequent modifications to introduce various functional groups, showcasing the complexity and flexibility of synthetic routes in this chemical class (Taylor & Patel, 1992).
Scientific Research Applications
Antiviral Activity
A novel route for the synthesis of benzamide-based 5-aminopyrazoles and their corresponding fused heterocycles has been explored, revealing significant antiviral activities. Specifically, these compounds have shown remarkable activity against the H5N1 subtype of the influenza A virus, which causes bird flu. Among the synthesized compounds, eight demonstrated potent antiviral properties with viral reduction percentages ranging from 85% to 65% (Hebishy et al., 2020).
Anticancer and Anti-inflammatory Properties
Research into pyrazolo[3,4-d]pyrimidine derivatives has identified several compounds with potential as anticancer and anti-inflammatory agents. These derivatives have been studied for their selective inhibition of COX-2, an enzyme that is a target for anti-inflammatory and cancer-preventive drugs. Molecular modelling studies have confirmed the biological activity of these compounds, highlighting their potential for further development as pharmaceutical agents (Raffa et al., 2009).
Antimicrobial Applications
Another area of interest is the synthesis of pyrazolo[3,4-d]pyrimidine and related heterocycles for antimicrobial use. These compounds have been evaluated for their antimicrobial activity, with certain derivatives showing promise as antibacterial and antifungal agents. The diversity of the synthesized compounds allows for a broad spectrum of activity against various pathogens, indicating the potential for developing new antimicrobial drugs (Abunada et al., 2008).
properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O2/c23-22(24,25)17-8-4-7-16(11-17)20(31)26-9-10-30-19-18(12-28-30)21(32)29(14-27-19)13-15-5-2-1-3-6-15/h1-8,11-12,14H,9-10,13H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGLGBXAPBNLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

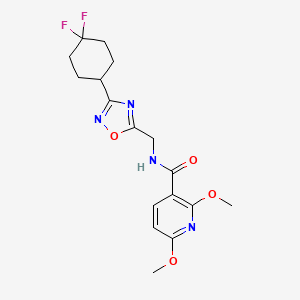
![rel-6-((3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2493375.png)
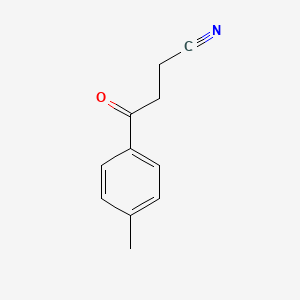
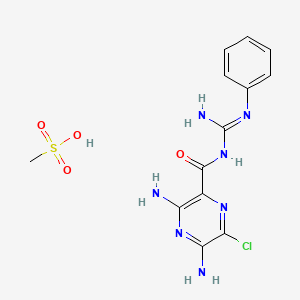
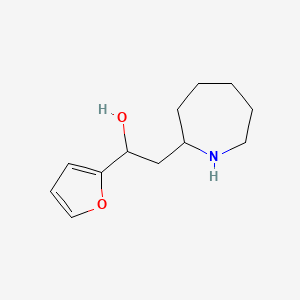

![7,8-dimethoxy-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2493380.png)
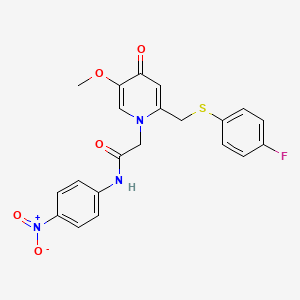
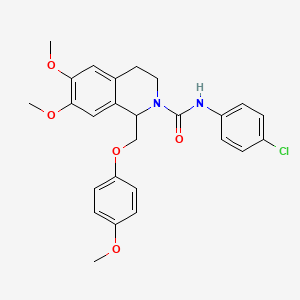
![N-(1-cyanocyclohexyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}amino)acetamide](/img/structure/B2493385.png)

![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)
